

Application Notes and Protocols: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-2-bromo-4-hydroxyanthraquinone

Cat. No.: B089553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of **1-amino-2-bromo-4-hydroxyanthraquinone**, an important intermediate in the synthesis of various dyes and potentially active pharmaceutical ingredients. The synthesis involves a two-step, one-pot reaction: the bromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone, followed by the selective hydrolysis of the bromine atom at the 4-position.

Key Experimental Parameters

The following tables summarize the key quantitative data for the bromination and hydrolysis of 1-aminoanthraquinone.

Table 1: Bromination of 1-Aminoanthraquinone

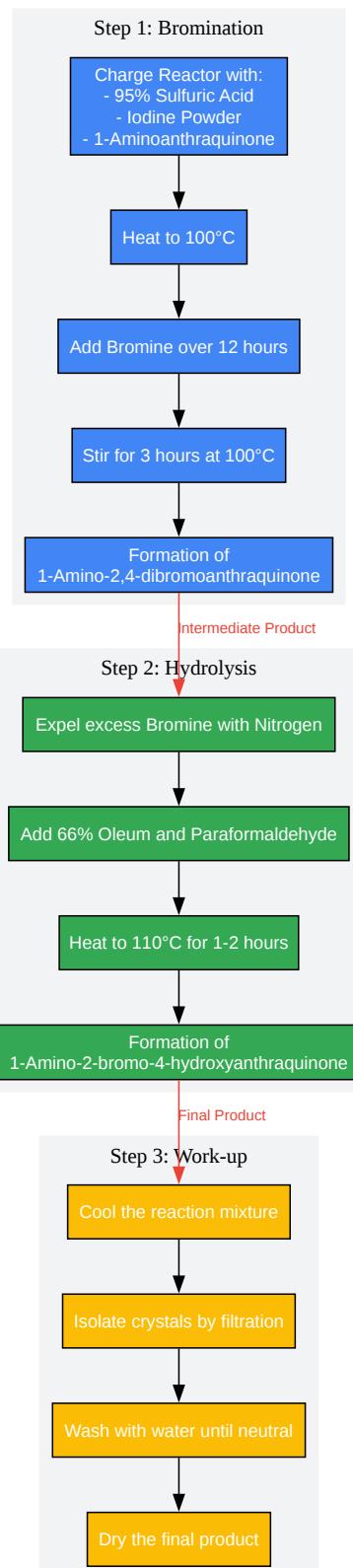

Parameter	Value	Reference
Starting Material	1-Aminoanthraquinone	[1]
Reagents	95% Sulfuric Acid, Iodine Powder, Bromine	[1]
Temperature	100°C	[1]
Reaction Time	15 hours (12 hours for bromine addition, 3 hours stirring)	[1]
Molar Ratio (approx.)	1-Aminoanthraquinone : Bromine (1 : 1.5)	[1]
Intermediate Product	1-Amino-2,4-dibromoanthraquinone	[1]

Table 2: Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

Parameter	Value	Reference
Starting Material	1-Amino-2,4-dibromoanthraquinone (from bromination step)	[1]
Reagents	66% Oleum, Paraformaldehyde	[1]
Temperature	110°C	[1]
Reaction Time	1-2 hours	[1]
Final Product	1-Amino-2-bromo-4-hydroxyanthraquinone	[1] [2]
Overall Yield	93.7%	[1]
Melting Point	226-228°C	[1]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-amino-2-bromo-4-hydroxyanthraquinone**.

Detailed Experimental Protocols

Materials and Equipment:

- 1-Aminoanthraquinone
- Concentrated sulfuric acid (95%)
- Iodine powder
- Bromine
- Oleum (66%)
- Paraformaldehyde
- Stirred glass reactor with heating mantle, dropping funnel, and gas inlet/outlet
- Filtration apparatus (e.g., Büchner funnel)
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, fume hood

Procedure:

Part 1: Bromination of 1-Aminoanthraquinone

- In a stirred reactor, charge 580 parts by weight of 95% sulfuric acid and 0.5 parts by weight of iodine powder.[\[1\]](#)
- While stirring, add 111.5 parts by weight of 1-aminoanthraquinone at room temperature.[\[1\]](#)
- Heat the mixture to 100°C.[\[1\]](#)

- Over a period of 12 hours, add 120 parts by weight of bromine to the reaction mixture while maintaining the temperature at 100°C.[1]
- After the addition is complete, continue stirring the mixture for an additional 3 hours at 100°C to ensure the completion of the dibromination.[1] The intermediate product, 1-amino-2,4-dibromoanthraquinone, is formed in this step.

Part 2: Hydrolysis to **1-Amino-2-bromo-4-hydroxyanthraquinone**

- Following the bromination, expel any excess bromine and hydrogen bromide from the reaction mixture by passing a stream of nitrogen gas through the reactor.[1]
- To the reaction mixture containing the 1-amino-2,4-dibromoanthraquinone, add 195.3 parts by weight of 66% oleum and 16 parts by weight of paraformaldehyde.[1]
- Heat the mixture to 110°C.[1]
- Maintain this temperature for 1 to 2 hours, continuing to pass a stream of nitrogen through the reactor, until the 1-amino-2,4-dibromoanthraquinone is no longer detectable (monitoring by a suitable method such as TLC is recommended).[1]

Part 3: Product Isolation and Purification

- After the hydrolysis is complete, cool the reaction mixture.
- The precipitated crystals of **1-amino-2-bromo-4-hydroxyanthraquinone** are isolated by filtration.[1]
- Wash the collected crystals with water until the filtrate is neutral.[1]
- Dry the product. The expected yield of **1-amino-2-bromo-4-hydroxyanthraquinone** is approximately 149 parts by weight, which corresponds to a yield of 93.7% based on the initial amount of 1-aminoanthraquinone.[1]

Signaling Pathway and Logical Relationship

The logical progression of the chemical transformation is illustrated below, showing the sequential modification of the 1-aminoanthraquinone starting material.

[Click to download full resolution via product page](#)

Caption: Chemical transformation pathway from 1-aminoanthraquinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]
- 2. 1-Amino-2-bromo-4-hydroxyanthraquinone | C14H8BrNO3 | CID 8320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089553#laboratory-protocol-for-the-bromination-and-hydrolysis-of-1-aminoanthraquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com